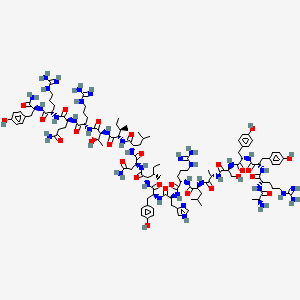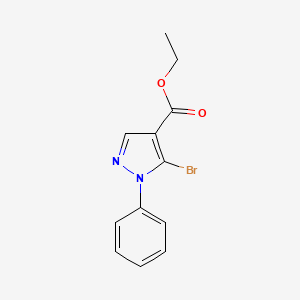
4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl
Overview
Description
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by having multiple chlorine atoms attached to the biphenyl moiety. The chemical formula for 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl is C13H8Cl4O2S, and it has a molecular weight of 370.08 g/mol .
Preparation Methods
The synthesis of 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl typically involves the sulfonation of 2,3,6,4’-tetrachlorobiphenyl. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the selective introduction of the methylsulfonyl group. Industrial production methods may involve large-scale sulfonation reactors with precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium hydroxide.
Scientific Research Applications
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference material in the study of polychlorinated biphenyls and their environmental impact.
Biology: Research on its biotransformation and metabolism in living organisms helps understand the behavior of PCBs in biological systems.
Medicine: Studies on its toxicological effects contribute to the development of safety guidelines for handling PCBs.
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl involves its interaction with cellular enzymes, particularly cytochrome P-450 enzymes. These enzymes mediate the oxidation of the compound to form hydroxylated metabolites and epoxides. Further conjugation with glucuronide or glutathione leads to the formation of methylsulfonyl metabolites. The molecular targets include various cellular proteins and enzymes involved in detoxification pathways .
Comparison with Similar Compounds
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl can be compared with other polychlorinated biphenyls such as:
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-tetrachlorobiphenyl: This compound has similar sulfonyl groups but differs in the position of chlorine atoms.
3,3’,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group and has different toxicological properties.
2,2’,5,5’-Tetrachlorobiphenyl: Another PCB with a different chlorine substitution pattern, leading to varied chemical reactivity and biological effects
These comparisons highlight the unique structural and functional attributes of 4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1,3,4-trichloro-2-(4-chlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-9(15)11(13(17)12(10)16)7-2-4-8(14)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLOIXKJSNAKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148723 | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-08-9 | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















